molecular formula C6H3F4NO B1477853 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine CAS No. 1227594-19-5

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine

Cat. No.: B1477853
CAS No.: 1227594-19-5
M. Wt: 181.09 g/mol
InChI Key: QGIWJALLQLOQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a fluoro group at the 4-position, a hydroxy group at the 2-position, and a trifluoromethyl group at the 5-position.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-fluoro-5-(trifluoromethyl)pyridine-2-one .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxy-5-(trifluoromethyl)pyridine is largely dependent on its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property, combined with the electron-withdrawing effects of the fluoro and trifluoromethyl groups, can modulate the compound’s binding affinity to various enzymes and receptors, thereby influencing its biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4NO/c7-4-1-5(12)11-2-3(4)6(8,9)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIWJALLQLOQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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